molecular formula C21H26N2O5S B300462 Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate

Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate

Cat. No. B300462
M. Wt: 418.5 g/mol
InChI Key: YRAZJUVZSMITIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate, also known as EIMSA, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of N-acyl amino acid derivatives and has shown potential in various biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate is not fully understood. However, it has been suggested that Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate may reduce the production of prostaglandins and thereby exert its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are overexpressed in various pathological conditions.

Advantages and Limitations for Lab Experiments

Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in moderate yields. Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate also exhibits potent biological activities at relatively low concentrations, making it a useful tool for studying various biological processes. However, Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate has some limitations for lab experiments. It is not soluble in water, which can make it difficult to administer in vivo. Additionally, Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate may exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate. One potential direction is to investigate the potential of Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate as an antitumor agent in human cancer cells. Another direction is to study the mechanism of action of Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate in more detail, particularly with regard to its effect on COX-2 activity. Additionally, the development of more water-soluble derivatives of Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate may increase its potential for in vivo use.

Synthesis Methods

The synthesis of Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate involves the reaction of 2-aminobenzoic acid with isobutyl chloroformate to yield ethyl 2-(isobutoxycarbonylamino)benzoate. This intermediate is then reacted with N-(4-isopropylphenyl)methanesulfonamide and acetic anhydride to obtain Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate. The overall yield of this process is approximately 50%.

Scientific Research Applications

Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate has been extensively studied for its potential in various biological activities. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate has also shown potential as an antitumor agent and has been studied for its ability to inhibit the growth of cancer cells. Additionally, Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate has been investigated for its potential as an antiplatelet agent and has shown promising results in inhibiting platelet aggregation.

properties

Product Name

Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate

InChI

InChI=1S/C21H26N2O5S/c1-5-28-21(25)18-8-6-7-9-19(18)22-20(24)14-23(29(4,26)27)17-12-10-16(11-13-17)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,22,24)

InChI Key

YRAZJUVZSMITIK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C

Origin of Product

United States

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